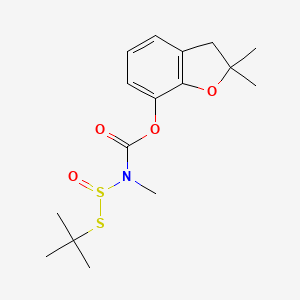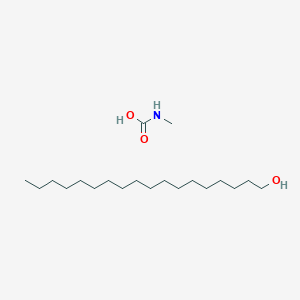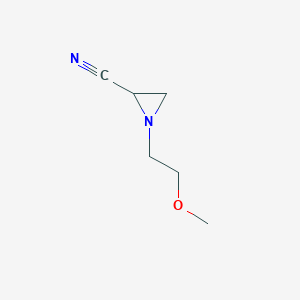
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure characterized by multiple methyl groups and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole with specific reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) to generate a dianion, which then reacts with functionalized nitroxyl radicals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for generating dianions, and nitroxyl radicals for functionalization . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives, such as enamino ketones, enamino imines, and enamino nitriles .
Wissenschaftliche Forschungsanwendungen
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazole
- 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazole-3-oxide
- 1-Hydroxy-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole
Uniqueness
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is unique due to its specific structure, which includes a pyrrole ring and multiple methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
77191-07-2 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
2,2,4,5,5-pentamethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c1-7-8(6-12)10(4,5)11-9(7,2)3/h6,11H,1-5H3 |
InChI-Schlüssel |
KQCAARBOQRQIKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC1(C)C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



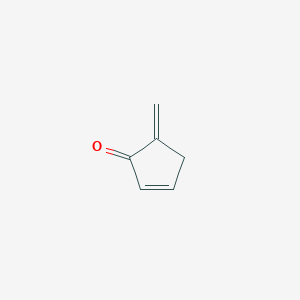
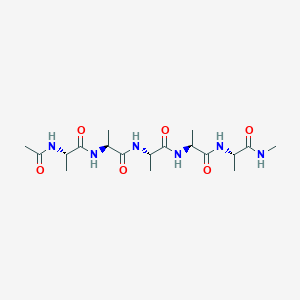
![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
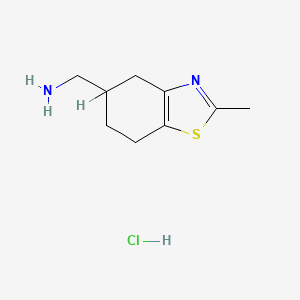
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)
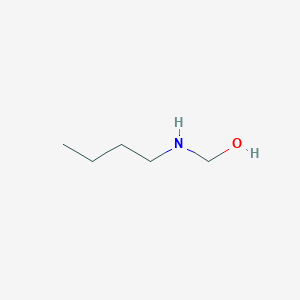
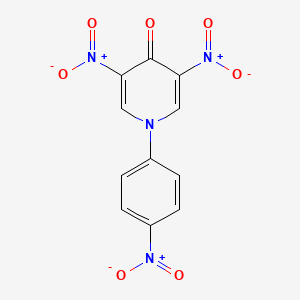
![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
